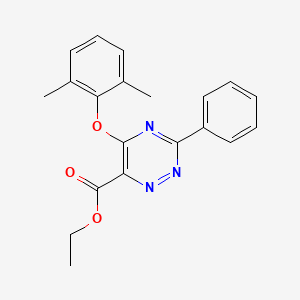

Ethyl 5-(2,6-dimethylphenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate

Description

Ethyl 5-(2,6-dimethylphenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate (CAS 338957-41-8, InChIKey: STUVRFWLHQKNSS-UHFFFAOYSA-N) is a 1,2,4-triazine derivative featuring a phenyl group at position 3, a 2,6-dimethylphenoxy substituent at position 5, and an ethoxycarbonyl group at position 4. This compound is commercially available through multiple suppliers and shares structural motifs with bioactive triazine-based herbicides, antiviral agents, and anticonvulsants . Its synthesis likely involves nucleophilic substitution or coupling reactions under reflux with aromatic phenols, as seen in analogous triazine derivatives .

Properties

IUPAC Name |

ethyl 5-(2,6-dimethylphenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3/c1-4-25-20(24)16-19(26-17-13(2)9-8-10-14(17)3)21-18(23-22-16)15-11-6-5-7-12-15/h5-12H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STUVRFWLHQKNSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(N=N1)C2=CC=CC=C2)OC3=C(C=CC=C3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2,6-dimethylphenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate typically involves the following steps:

Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as hydrazine derivatives and nitriles under controlled conditions.

Introduction of the Phenyl Group: The phenyl group can be introduced via a nucleophilic substitution reaction using phenyl halides and suitable catalysts.

Attachment of the Dimethylphenoxy Group: The dimethylphenoxy group is introduced through an etherification reaction involving 2,6-dimethylphenol and an appropriate alkylating agent.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2,6-dimethylphenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the triazine ring and the phenyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like halides, alkylating agents, and catalysts such as palladium on carbon are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 5-(2,6-dimethylphenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(2,6-dimethylphenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The following table compares key physicochemical properties of the target compound with its analogs:

Key Observations :

- Phenoxy vs.

- Ester Functionality: The ethoxycarbonyl group at position 6 contributes to moderate lipophilicity (predicted logP ~3.5), comparable to sulfanyl derivatives but higher than imino-oxo analogs .

Comparison with Analogs :

- Reaction Conditions: Sulfanyl derivatives (e.g., CAS 338957-18-9) require milder conditions (stirring at RT) due to the higher nucleophilicity of thiols compared to phenols .

- Yield Challenges: Phenoxy-substituted triazines often necessitate harsh reflux conditions (as in ) due to the low acidity of 2,6-dimethylphenol, leading to longer reaction times (~6–72 hours) .

Biological Activity

Ethyl 5-(2,6-dimethylphenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate is a compound belonging to the class of 1,2,4-triazines, which are characterized by a six-membered heterocyclic structure containing three nitrogen atoms. This specific compound features a carboxylate ester functional group and is notable for its unique substituents: a 2,6-dimethylphenoxy group and a phenyl group. The molecular formula is with a molecular weight of approximately 366.42 g/mol .

Pharmacological Properties

Research on compounds within the 1,2,4-triazine class has indicated diverse biological activities. This compound shows potential in various pharmacological applications:

- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties. The structural features of this compound may contribute to its effectiveness against various pathogens.

- Anticancer Potential : The compound's structural similarity to other triazine derivatives that have been studied for anticancer activity suggests that it may also exhibit similar properties. For instance, triazine derivatives have been shown to inhibit cancer cell proliferation in several models .

Understanding the mechanism of action for this compound is crucial for its potential therapeutic applications. Preliminary studies suggest that it may interact with specific biological targets involved in cellular signaling pathways and metabolic processes.

Comparative Analysis with Similar Compounds

A comparative analysis with other triazine derivatives reveals insights into the unique biological activity of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 5-(2-methylphenoxy)-3-pyridazin-6-carboxylate | Contains pyridazine instead of triazine | Antimicrobial |

| Ethyl 5-(4-chlorophenoxy)-3-phenyltetrazole | Substituted tetrazole ring | Anticancer |

| Ethyl 5-(3-nitrophenoxy)-3-phenyloxadiazole | Oxadiazole ring present | Anti-inflammatory |

| This compound | Unique combination of substituents | Potentially broad pharmacological applications |

The presence of both the dimethylphenoxy group and the phenyl group in this compound enhances its biological activity compared to other similar compounds .

Case Studies and Research Findings

Despite limited direct studies on this compound itself, research into related compounds provides valuable insights:

- Antioxidant and Antimicrobial Studies : Research has shown that triazine derivatives often exhibit antioxidant properties alongside antimicrobial effects. For instance, studies on structurally related compounds have demonstrated their ability to scavenge free radicals and inhibit microbial growth effectively .

- Cancer Research : Investigations into similar triazine structures have yielded promising results in cancer treatment models. Compounds exhibiting potent inhibition of cancer cell lines suggest that this compound could be evaluated for similar therapeutic effects .

Q & A

Basic: What synthetic strategies are recommended for synthesizing Ethyl 5-(2,6-dimethylphenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate, and how do reaction conditions impact yield?

Methodological Answer:

The synthesis typically involves multi-step protocols, starting with chlorinated triazine precursors. For example:

- Step 1: React ethyl 5-chloro-3-phenyl-1,2,4-triazine-6-carboxylate with 2,6-dimethylphenol under nucleophilic aromatic substitution conditions. Use polar aprotic solvents (e.g., DMF) and a base (e.g., K₂CO₃) to deprotonate the phenol .

- Step 2: Optimize reaction time and temperature to avoid side products. Elevated temperatures (~80–100°C) improve substitution efficiency but may require shorter durations to prevent decomposition .

- Purification: Column chromatography (hexane/ethyl acetate gradients) effectively isolates the target compound. Yields depend on precursor purity and stoichiometric ratios of reagents .

Critical Factors:

- Excess phenol (1.2–1.5 equiv.) drives the reaction to completion.

- Moisture-sensitive steps necessitate anhydrous conditions to prevent hydrolysis of the ester group .

Basic: Which analytical techniques are most robust for structural characterization of this compound?

Methodological Answer:

A combination of spectroscopic and crystallographic methods ensures accurate characterization:

- Spectroscopy:

- ¹H/¹³C NMR: Confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm for phenyl groups) and ester functionality (δ ~4.3 ppm for -OCH₂CH₃) .

- IR Spectroscopy: Identify key functional groups (C=O stretch ~1700 cm⁻¹, triazine ring vibrations ~1500 cm⁻¹) .

- Crystallography:

Data Cross-Validation:

Compare experimental XRD bond lengths/angles with DFT-optimized models to resolve ambiguities .

Basic: How should researchers design initial biological activity screenings for this compound?

Methodological Answer:

Prioritize assays based on structural analogs:

- In Vitro Cytotoxicity: Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Dose ranges: 1–100 µM, with cisplatin as a positive control .

- Antimicrobial Testing: Follow CLSI guidelines for bacterial strains (e.g., S. aureus, E. coli). Assess minimum inhibitory concentrations (MICs) via broth microdilution .

- Enzyme Inhibition: Target kinases or proteases implicated in disease pathways. Use fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .

Key Controls:

- Include solvent-only (DMSO) and known inhibitor controls.

- Validate results with triplicate experiments and statistical analysis (p < 0.05) .

Advanced: How do electronic and steric effects of substituents on the phenoxy group influence bioactivity?

Methodological Answer:

Substituent effects are evaluated through systematic SAR studies:

- Electron-Donating Groups (e.g., -CH₃): Enhance lipophilicity, improving membrane permeability but potentially reducing solubility. For example, 2,6-dimethyl substitution increases logP by ~0.5 units compared to unsubstituted analogs .

- Electron-Withdrawing Groups (e.g., -Cl): May enhance binding to electrophilic enzyme pockets but could introduce metabolic instability .

Experimental Design:

- Synthesize derivatives with varying substituents (e.g., -OCH₃, -NO₂) and compare IC₅₀ values in enzyme assays.

- Use Hammett σ constants to correlate electronic effects with activity trends .

Advanced: How can computational modeling predict binding modes and optimize molecular interactions?

Methodological Answer:

- Molecular Docking:

- MD Simulations:

Case Study:

Docking of a triazine analog revealed hydrophobic interactions with Phe82 and a hydrogen bond with Lys48 in the ATP-binding pocket of a target kinase .

Advanced: How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

- Purity Verification: Re-analyze compound purity via HPLC (>95%) and LC-MS to exclude impurities as confounding factors .

- Assay Standardization:

- Meta-Analysis:

Advanced: What formulation strategies improve solubility and bioavailability for in vivo studies?

Methodological Answer:

- Co-Solvents: Use PEG-400 or cyclodextrins to enhance aqueous solubility. For example, 20% PEG-400 increases solubility by 10-fold .

- Prodrug Design: Modify the ester group to a carboxylic acid (post-hydrolysis) for improved absorption. Synthesize pH-sensitive prodrugs for targeted release .

- Nanoparticle Encapsulation: Use PLGA nanoparticles (size: 150–200 nm) to enhance circulation time. Characterize drug loading via UV-Vis spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.